molecular formula C25H25FN6OS B2690706 (4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone CAS No. 1207007-81-5

(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone

Cat. No. B2690706
CAS RN: 1207007-81-5
M. Wt: 476.57
InChI Key: ODKRYMJODJDPHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a piperazine ring, a thiazole ring, and a 1,2,3-triazole ring. These structural motifs are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, while the thiazole and 1,2,3-triazole rings contain multiple nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could potentially make the compound more polar, influencing its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

A novel series of compounds, including triazole analogues of piperazine, have been synthesized. These compounds show significant inhibition of bacterial growth, indicating potential for further development in antimicrobial applications (Nagaraj, Srinivas & Rao, 2018).

Antagonist Activity

Bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives with fluoro-phenylpiperazine groups have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. Compounds displayed potent 5-HT2 antagonist activity, indicating potential use in neurological or psychiatric treatments (Watanabe et al., 1992).

Catalyst-Free Synthesis and Theoretical Studies

Efficient, catalyst- and solvent-free synthesis methods have been developed for certain compounds with a fluoro-phenylpiperazine structure. Theoretical studies using density functional theory (DFT) calculations provide insights into the prototropy process and molecular conformations, relevant for pharmaceutical chemistry (Moreno-Fuquen et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6OS/c1-16-8-10-19(11-9-16)32-18(3)22(28-29-32)24-27-17(2)23(34-24)25(33)31-14-12-30(13-15-31)21-7-5-4-6-20(21)26/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRYMJODJDPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone

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